2-(4-氯苯基)-2-(甲基氨基)乙腈

描述

The compound "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" is structurally related to various nitrile compounds that have been the subject of recent research. While the exact compound is not directly studied in the provided papers, they do offer insights into similar compounds with chlorophenyl and amino acetonitrile groups. For instance, the diastereoisomers discussed in the first paper involve a chloro-quinolyl and a methoxyphenyl ethylamino acetonitrile, which share some structural similarities with the target compound . The second paper describes a co-crystal involving a chlorophenyl group and a dihydrobenzoquinoline carbonitrile, which also bears resemblance to the chlorophenyl and nitrile functionalities of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorophenylsulfinyl acetonitrile with aldehydes in the presence of piperidine in acetonitrile, as described in the third paper . This method could potentially be adapted for the synthesis of "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" by choosing appropriate starting materials and reaction conditions that would introduce the methylamino group to the acetonitrile moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" has been analyzed in the context of diastereoisomers and co-crystals. The first paper provides details on bond distances, angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of such molecules . The second paper discusses the buckling of the fused-ring system and the dihedral angles between aromatic rings and chlorophenyl substituents . These structural analyses are essential for predicting the behavior and reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored, particularly the formation of optically active 4-hydroxyalk-2-enenitriles from reactions involving chlorophenylsulfinyl acetonitrile . This suggests that "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" could also participate in reactions that lead to optically active products or could be used as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

Although the exact physical and chemical properties of "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the crystal packing and hydrogen-bond interactions described in the first paper and the hydrogen-bonded dimers in the second paper suggest that similar intermolecular forces might influence the physical properties, such as solubility and melting point, of the compound . Additionally, the presence of the chlorophenyl group could affect the compound's reactivity and electronic properties.

科学研究应用

色谱分析

2-(4-氯苯基)-2-(甲基氨基)乙腈的一个突出应用是在色谱法中。科宾、施瓦茨和基尼 (1960) 的一项研究利用乙腈作为液-液分配色谱中的固定相。此方法可有效分离某些胂酮,证明了乙腈衍生物在色谱分析中的效用 (Corbin, Schwartz, & Keeney, 1960)。

化学反应与合成

在化学合成中,该化合物参与了各种反应。例如,广田等人 (1978) 描述了 α-酰基-α-(间氯苯基)乙腈与甲酰胺的反应,导致形成烯胺和氨基嘧啶。这突出了氯苯基乙腈衍生物在合成复杂有机化合物中的作用 (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978)。

药理研究

德沃斯等人 (1999) 探索了血浆和组织中结构相关化合物的液相色谱测定。尽管这项研究没有专门关注 2-(4-氯苯基)-2-(甲基氨基)乙腈,但它证明了氯苯基化合物在药理学和生化研究中的更广泛相关性 (De Vos, Dumont, Santens, Slegers, Dierckx, & De Reuck, 1999)。

光环化过程

在光化学领域,荒井等人 (1991) 研究了相关氯苯基化合物的な光环化。该研究产生了新的苯并喹诺嗪盐,说明了氯苯基乙腈衍生物在光化学反应中的潜力 (Arai, Tabuchi, Arai, Yamagishi, & Hida, 1991)。

环境化学

法瓦罗等人 (2008) 在一种方法中利用乙腈来提取和分析皮革中的氯酚。虽然没有直接涉及 2-(4-氯苯基)-2-(甲基氨基)乙腈,但这项研究强调了乙腈及其衍生物在环境化学中的重要性 (Favaro, De Leo, Pastore, Magno, & Ballardin, 2008)。

基于金属的化疗

纳瓦罗等人 (2000) 探索了与相关氯苯基化合物形成铜和金配合物的合成,旨在开发针对热带疾病的新型基于金属的化疗方法。这项研究表明了氯苯基乙腈衍生物在开发新型治疗剂中的潜力 (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000)。

属性

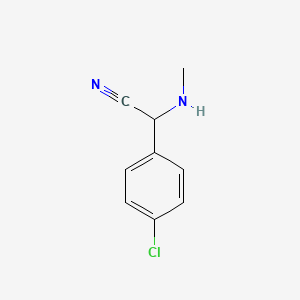

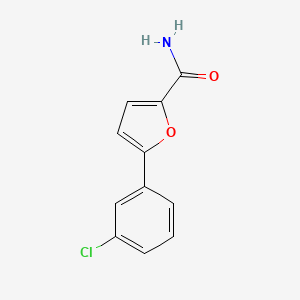

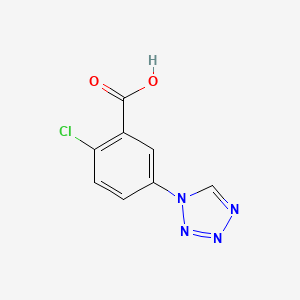

IUPAC Name |

2-(4-chlorophenyl)-2-(methylamino)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXPKCANQNHTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)

![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)